![molecular formula C18H15N3OS B5855793 N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5855793.png)
N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide, also known as MPT0B390, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. It is a small molecule inhibitor of the protein kinases, which are enzymes that play a crucial role in cellular signaling pathways. In
作用機序
N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide exerts its effects by inhibiting the activity of protein kinases, which are involved in various cellular processes such as cell growth, differentiation, and survival. Specifically, N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide targets FAK and AURKA, which are overexpressed in many types of cancer and play a crucial role in tumor development and progression. By inhibiting these kinases, N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide can induce cell cycle arrest and apoptosis in cancer cells. Moreover, N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide can also modulate the activity of other signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide can induce cell cycle arrest and apoptosis, reduce cell migration and invasion, and sensitize cells to chemotherapy. In neurodegenerative diseases, N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide can reduce oxidative stress and inflammation, protect neurons from damage, and improve cognitive function. In inflammation, N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB signaling pathway.
実験室実験の利点と制限
N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified to improve its potency and selectivity. It can also be used in various cell lines and animal models to study its effects on different diseases. However, there are also limitations to the use of N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide in lab experiments. It may have off-target effects on other kinases or signaling pathways, which can complicate the interpretation of results. Moreover, the optimal dose and duration of treatment may vary depending on the cell type and disease model.
将来の方向性
For the research on N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide include the elucidation of its molecular mechanisms, the development of more potent and selective inhibitors, the combination with other therapies, and the evaluation of its pharmacokinetics and toxicity.
合成法
The synthesis of N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide involves the reaction of 1-naphthoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-methyl-2-pyridinamine to yield the final product. The purity and identity of the compound are confirmed by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammation. It has been shown to inhibit the growth and proliferation of cancer cells by targeting specific protein kinases, such as focal adhesion kinase (FAK) and Aurora kinase A (AURKA). In addition, N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, it has been demonstrated to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-[(3-methylpyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-12-6-5-11-19-16(12)20-18(23)21-17(22)15-10-4-8-13-7-2-3-9-14(13)15/h2-11H,1H3,(H2,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASDIRFQUHOTAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methylpyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

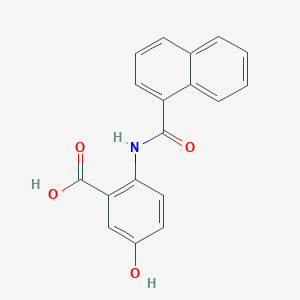
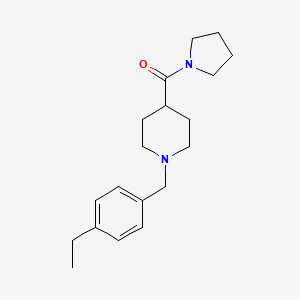
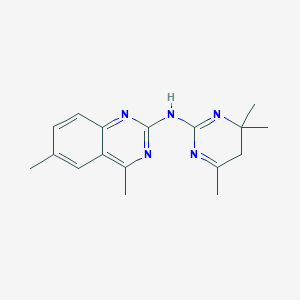
![2-chloro-5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)benzamide](/img/structure/B5855732.png)
![2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide](/img/structure/B5855736.png)
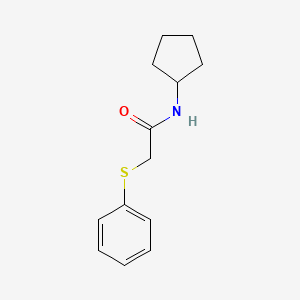
![2-[(3-fluorobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5855745.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide](/img/structure/B5855752.png)
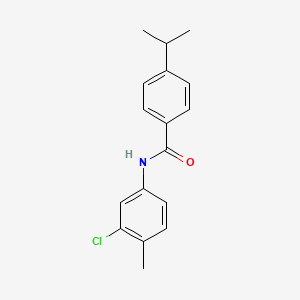
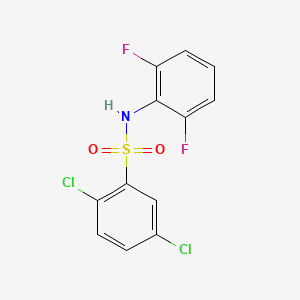
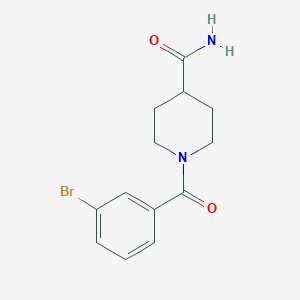

![N-{2-methoxy-4-[(4-methoxybenzyl)amino]phenyl}-2-methylpropanamide](/img/structure/B5855814.png)
![N-[2-(methylthio)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5855818.png)